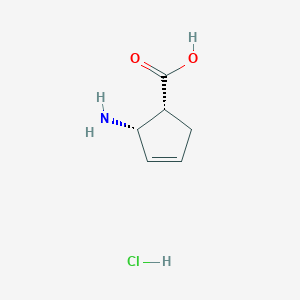

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13491537

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNO2 |

|---|---|

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |

| Standard InChI Key | NJIAFLWOIUSOSY-JBUOLDKXSA-N |

| Isomeric SMILES | C1C=C[C@@H]([C@@H]1C(=O)O)N.Cl |

| SMILES | C1C=CC(C1C(=O)O)N.Cl |

| Canonical SMILES | C1C=CC(C1C(=O)O)N.Cl |

Introduction

Structural Characteristics and Molecular Identity

Chemical Identity and Stereochemistry

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS No. VC13491537) is a bicyclic β-amino acid derivative featuring a cyclopentene ring substituted with an amino group at position 2 and a carboxylic acid group at position 1, with the hydrochloride salt enhancing its solubility . The (1R,2S) configuration denotes the absolute stereochemistry, critical for its interactions in chiral environments.

Molecular Formula: C₆H₁₀ClNO₂

Molecular Weight: 163.60 g/mol.

IUPAC Name: (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride.

SMILES Notation: C1C=CC([C@@H]1C(=O)O)N.Cl .

InChIKey: NJIAFLWOIUSOSY-JBUOLDKXSA-N.

The cyclopentene ring introduces strain and rigidity, influencing conformational behavior, while the amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions .

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with functionalized cyclopentene precursors. A common approach involves:

-

Epoxidation or Halolactonization: Cyclopentene derivatives undergo epoxidation or halocyclofunctionalization to introduce oxygen or halogen moieties, followed by azide substitution and reduction to yield amino groups .

-

Hydrochloride Salt Formation: The free acid is treated with hydrochloric acid to produce the hydrochloride salt, improving stability and solubility .

-

Step 1: cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride (0.150 g) is stirred in dry methanol with thionyl chloride (0.075 mL) at 0°C under nitrogen.

-

Step 2: The mixture is refluxed at 66°C overnight, yielding the methyl ester intermediate, which is subsequently amidated with 4-methoxybenzoyl chloride to form derivatives.

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 173–175°C (decomp) | |

| Water Solubility | High (due to hydrochloride) | |

| Molecular Weight | 163.60 g/mol | |

| Storage Conditions | 2–8°C, inert atmosphere |

The hydrochloride salt’s solubility in polar solvents like water and ethanol facilitates its use in biological assays . Thermal decomposition above 175°C necessitates careful handling during synthesis .

Comparative Analysis with Related Compounds

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic Acid vs. Free Acid Form

| Parameter | Hydrochloride Salt | Free Acid |

|---|---|---|

| Solubility | High in water | Moderate in polar solvents |

| Stability | Enhanced hygroscopicity | Prone to dimerization |

| Bioavailability | Improved absorption | Limited membrane permeability |

The hydrochloride form’s superior solubility makes it preferable for formulation, whereas the free acid is utilized in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume